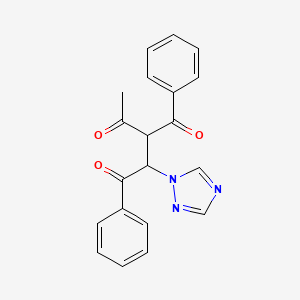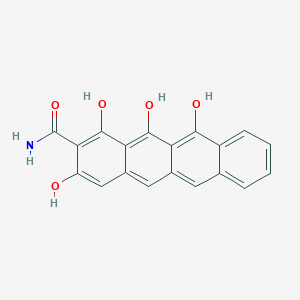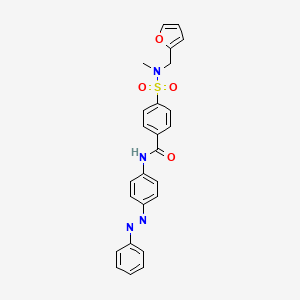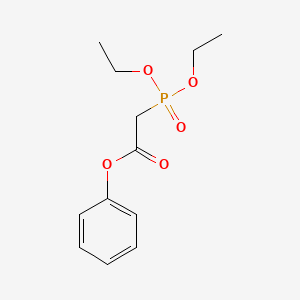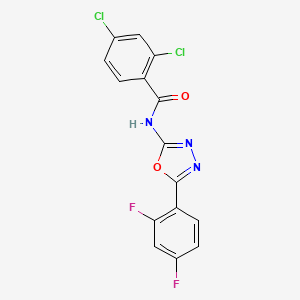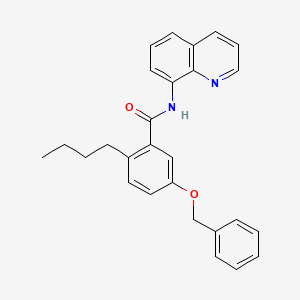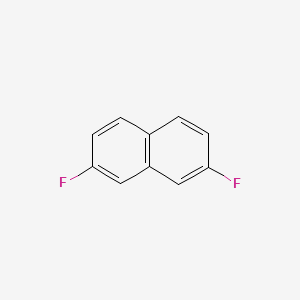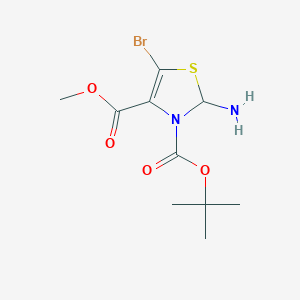
C10H15BrN2O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester involves several steps. One common method includes the bromination of a precursor imidazole compound followed by esterification with a suitable alcohol. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of an alcohol under acidic or basic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives .
Applications De Recherche Scientifique
1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-4-carboxylic acid derivatives: Compounds with similar imidazole structures but different substituents.
Bromo-substituted organic compounds: Compounds with bromine atoms attached to different organic frameworks.
Methylsulfonyl-containing compounds: Compounds with methylsulfonyl groups attached to various organic backbones.
Uniqueness
1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-1-[(methylsulfonyl)methyl]-, 1-methylethyl ester: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H15BrN2O4S |
|---|---|
Poids moléculaire |
339.21 g/mol |
Nom IUPAC |
3-O-tert-butyl 4-O-methyl 2-amino-5-bromo-2H-1,3-thiazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H15BrN2O4S/c1-10(2,3)17-9(15)13-5(7(14)16-4)6(11)18-8(13)12/h8H,12H2,1-4H3 |
Clé InChI |
GNRJUUIUSOEGJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(SC(=C1C(=O)OC)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



